molecular formula C27H25N5O4S B5492883 2-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-5-(4-HYDROXY-3-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE

2-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-5-(4-HYDROXY-3-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE

Cat. No.: B5492883
M. Wt: 515.6 g/mol
InChI Key: VQYRLSVJQTWMCF-PXLXIMEGSA-N
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Description

2-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-5-(4-HYDROXY-3-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives, hydroxyphenyl compounds, and thiazolopyrimidine precursors. The reaction conditions may involve:

    Condensation Reactions: Combining the pyrazole and hydroxyphenyl derivatives under acidic or basic conditions.

    Cyclization: Formation of the thiazolopyrimidine ring through cyclization reactions.

    Functional Group Modifications: Introduction of specific functional groups like methoxy, hydroxy, and carboxamide groups through various organic reactions.

Industrial Production Methods

Industrial production of such complex compounds may involve:

    Batch Processing: Sequential addition of reagents and intermediates in a controlled environment.

    Continuous Flow Chemistry: Utilizing continuous flow reactors for efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the hydroxy and methoxy groups.

    Reduction: Reduction reactions can modify the carbonyl groups present in the structure.

    Substitution: Various substitution reactions can occur at the aromatic rings and the pyrazole moiety.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts for facilitating specific reactions.

Major Products Formed

    Oxidized Derivatives: Products with modified oxidation states.

    Reduced Derivatives: Compounds with reduced functional groups.

    Substituted Products: New compounds with different substituents on the aromatic rings or pyrazole.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysts: Potential use as catalysts in organic reactions.

Biology

    Enzyme Inhibitors: Potential inhibitors of specific enzymes due to their complex structure.

    Receptor Modulators: Interaction with biological receptors for therapeutic effects.

Medicine

    Drug Development: Exploration as potential drug candidates for various diseases.

    Pharmacological Studies: Investigation of their biological activity and mechanism of action.

Industry

    Material Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interaction with cell surface or intracellular receptors to modulate signaling pathways.

    DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Other compounds in the same class with similar core structures.

    Pyrazole Derivatives: Compounds with pyrazole moieties and similar functional groups.

    Phenyl Derivatives: Compounds with hydroxy and methoxy phenyl groups.

Uniqueness

    Structural Complexity: The unique combination of functional groups and ring systems.

    Biological Activity: Distinct biological activities compared to other similar compounds.

    Synthetic Accessibility: Specific synthetic routes and conditions required for its preparation.

Properties

IUPAC Name

(2E)-2-[(1-ethylpyrazol-3-yl)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O4S/c1-4-31-13-12-19(30-31)15-22-26(35)32-24(17-10-11-20(33)21(14-17)36-3)23(16(2)28-27(32)37-22)25(34)29-18-8-6-5-7-9-18/h5-15,24,33H,4H2,1-3H3,(H,29,34)/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYRLSVJQTWMCF-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC(=C(C=C5)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=CC(=N1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC(=C(C=C5)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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